molecular formula C7H7N5O2S2 B14625753 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole CAS No. 56750-13-1

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole

Cat. No.: B14625753
CAS No.: 56750-13-1
M. Wt: 257.3 g/mol
InChI Key: XILSVABHDKRCAD-UHFFFAOYSA-N
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Description

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that combines the structural features of imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 1-methyl-5-nitroimidazole with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where the imidazole derivative reacts with a thiadiazole precursor under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar structure with applications in treating infections.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to the presence of both imidazole and thiadiazole rings, which confer a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and potential synergistic effects.

Properties

CAS No.

56750-13-1

Molecular Formula

C7H7N5O2S2

Molecular Weight

257.3 g/mol

IUPAC Name

2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C7H7N5O2S2/c1-11-5(8-2-6(11)12(13)14)3-15-7-10-9-4-16-7/h2,4H,3H2,1H3

InChI Key

XILSVABHDKRCAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=NN=CS2)[N+](=O)[O-]

Origin of Product

United States

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